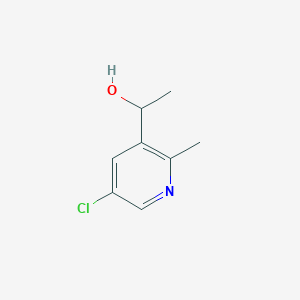

1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

1-(5-chloro-2-methylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C8H10ClNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4,6,11H,1-2H3 |

InChI Key |

OVCNKPBWIYJICB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol can be achieved by multiple approaches, with the most common involving:

Chlorination of 2-methylpyridine derivatives: The starting material, 2-methylpyridine, undergoes selective chlorination at the 5-position using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Introduction of the ethan-1-ol group: After chlorination, nucleophilic substitution or reduction reactions introduce the ethan-1-ol moiety at the 3-position of the pyridine ring.

Catalytic asymmetric transfer hydrogenation: For enantioselective synthesis, Ru(II)-catalyzed asymmetric transfer hydrogenation of 1-(5-chloro-2-methylpyridin-3-yl)ethanone can be employed, yielding the alcohol with high enantiomeric excess (up to 99% ee) and excellent yields (~97%).

These steps require careful control of reaction conditions such as temperature, solvent choice, and catalyst loading to optimize yield and selectivity.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using:

Continuous flow reactors: These allow for controlled chlorination reactions with improved safety and reproducibility.

Catalyst optimization: Use of specific catalysts and alkaline conditions during hydrogenation steps enhances selectivity and reduces side reactions.

Purification techniques: Distillation and chromatographic purification ensure high purity of the final product.

The industrial process often involves multi-step synthesis starting from levulinic acid esters, which are converted to intermediates like 5-chloro-2-pentanone through ketalization, catalytic hydrogenation, and acid treatment steps. These intermediates can be further transformed to the target compound.

Chemical Reactions Analysis

| Reaction Type | Reagents/Conditions | Products/Formed Compounds |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | 1-(5-Chloro-2-methylpyridin-3-yl)ethanal or ethanoic acid derivatives |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Removal of chlorine or reduction of pyridine ring to saturated analogs |

| Substitution | Sodium azide (NaN₃), Thiourea | Derivatives such as 1-(5-Amino-2-methylpyridin-3-yl)ethan-1-ol |

These transformations allow further functionalization of the molecule for diverse applications.

Detailed Preparation Example

A typical laboratory synthesis might proceed as follows:

-

- React 2-methylpyridine with thionyl chloride under reflux conditions.

- Monitor reaction progress by TLC or GC-MS.

- Isolate 5-chloro-2-methylpyridine intermediate.

Introduction of Ethan-1-ol Group:

- Subject the chlorinated intermediate to nucleophilic substitution with an ethan-1-ol equivalent or reduce the corresponding ketone using Ru(II)-catalyzed asymmetric transfer hydrogenation.

- Reaction conditions: Ru(II) catalyst, isopropanol as hydrogen donor, room temperature to mild heating.

- Purify the product by column chromatography.

-

- Confirm structure and purity by NMR (¹H, ¹³C), MS, and chiral HPLC to determine enantiomeric excess.

Summary Table of Preparation Methods

| Step | Method/Agent | Conditions | Yield/Notes |

|---|---|---|---|

| Chlorination | Thionyl chloride (SOCl₂), PCl₅ | Reflux, inert atmosphere | Selective chlorination at 5-position |

| Nucleophilic substitution | Ethan-1-ol or equivalent nucleophile | Mild heating, solvent (e.g., ethanol) | Formation of ethan-1-ol moiety |

| Asymmetric hydrogenation | Ru(II) catalyst, isopropanol | Room temp to 40°C, 12-24 hrs | Up to 97% yield, 99% enantiomeric excess |

| Purification | Chromatography, distillation | Standard lab or industrial scale | High purity product |

Research and Application Notes

The compound serves as a versatile building block for synthesizing complex molecules with biological activity.

Its preparation methods are optimized to maximize enantioselectivity, crucial for pharmaceutical applications.

Industrial methods focus on cost-effective and scalable processes, often involving ketal intermediates and alkaline hydrogenation catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyridine ring.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of 1-(5-Chloro-2-methylpyridin-3-yl)ethanal or 1-(5-Chloro-2-methylpyridin-3-yl)ethanoic acid.

Reduction: Formation of 1-(2-Methylpyridin-3-yl)ethan-1-ol.

Substitution: Formation of derivatives such as 1-(5-Amino-2-methylpyridin-3-yl)ethan-1-ol.

Scientific Research Applications

1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridine Derivatives

The position and nature of substituents on the pyridine ring significantly influence chemical and biological properties:

- 1-(Pyridin-3-yl)ethan-1-ol : Synthesized via Ru(II) catalysis with 99% ee. Its NMR data (δ = 1.46 for methyl, δ = 4.13 for hydroxyl) indicate distinct electronic environments compared to ortho- or para-substituted analogs .

- 1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol: Features dual halogen substitution, enhancing electrophilicity.

- 1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol: Exhibits pronounced hemorheological activity (reduced blood viscosity) and antifibrotic effects in pulmonary fibrosis models, likely due to steric and electronic modulation by methyl groups .

Table 1: Key Properties of Pyridine-Based Ethanol Derivatives

NMR Spectral Comparisons

NMR data reveal substituent-dependent shifts:

- 1-(Pyridin-3-yl)ethan-1-ol : Methyl protons at δ = 1.46, hydroxyl at δ = 4.13 .

- 1-(Pyridin-4-yl)ethan-1-ol : Aromatic protons at δ = 8.42, distinct from meta-substituted analogs due to ring current effects .

- 1-(3-Chlorophenyl)ethan-1-ol : Aromatic protons at δ = 7.28–8.35, with coupling patterns influenced by chlorine’s electronegativity .

Biological Activity

1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol, a compound derived from pyridine, has garnered attention for its potential biological activities. This article delves into the pharmacological properties, including its antiproliferative, antibacterial, and antifungal activities, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chloro group on the pyridine ring, which is significant for its biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds similar to this compound. For instance, a series of derivatives were evaluated for their ability to inhibit cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM, suggesting that modifications in the pyridine ring can enhance activity against cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | GI50 (nM) | IC50 (EGFR Inhibition) (nM) |

|---|---|---|

| Compound 3a | 35 | 68 |

| Compound 3b | 31 | 74 |

| Compound 3e | 42 | 68 |

These findings suggest that the introduction of specific substituents can significantly enhance the compound's efficacy against various cancer cell lines.

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of related pyridine derivatives have also been explored. A study examining a range of monomeric alkaloids found that compounds with halogen substitutions demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Pyridine Derivatives

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.0048 | Escherichia coli |

| Compound C | 0.0195 | Candida albicans |

These results indicate that halogenated pyridine derivatives, including those related to this compound, possess significant antimicrobial properties.

Case Studies

- Anticancer Research : A study focused on the synthesis and evaluation of a series of pyridine derivatives highlighted their potential as anticancer agents. The most potent derivative showed an IC50 value comparable to established drugs like erlotinib, indicating a promising therapeutic index .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various alkaloids derived from pyridine structures. The study concluded that specific modifications led to enhanced efficacy against resistant bacterial strains, showcasing the potential for developing new antibiotics based on these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.